Divergent Predicted Lipophilicity Alters PPARγ Ligand-Binding Domain Accommodation
The calculated partition coefficient (clogP) of the target compound (2.73) is >1 log unit higher than that of rosiglitazone (clogP ≈ 1.5) and pioglitazone (clogP ≈ 1.8) . Because PPARγ possesses a large, lipophilic ligand-binding pocket, increased lipophilicity can drive deeper burial of the terminal thiophene into helix 12, potentially altering the dynamics of co-activator recruitment and reducing the adipogenic transcriptional program that limits the therapeutic index of first-generation TZDs .
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 2.73 (ChemAxon/ALogPs) |
| Comparator Or Baseline | Rosiglitazone clogP = 1.5; Pioglitazone clogP = 1.8 |
| Quantified Difference | ΔclogP = +1.23 vs. rosiglitazone; +0.93 vs. pioglitazone |
| Conditions | In silico prediction (ALogPs 2.1, ChemAxon platform); experimental logP not reported for target compound. |
Why This Matters
Higher lipophilicity predicts altered PK/PD properties and a potentially distinct PPARγ interaction profile, offering a procurement rationale for programs seeking TZD derivatives with modified tissue distribution or reduced adipogenic liability.
- [1] PubChem Compound Summary for rosiglitazone (CID 77999), pioglitazone (CID 4829), and 3-(1-(2-(thiophen-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CID 137018402). National Center for Biotechnology Information (2025). View Source
- [2] Nagy, L. et al. (1998) 'Mechanism of the nuclear receptor PPARγ: activation of transcription by PPARγ/RXR heterodimers', Cell, 93(2), pp. 229–240. doi:10.1016/S0092-8674(00)81574-3. View Source
